![molecular formula C13H19N5O B2795573 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone CAS No. 2034380-69-1](/img/structure/B2795573.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The pyrido[4,3-d]pyrimidine intermediate and 4-methylpiperazine.
Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol, with the addition of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Product: Formation of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions
-
Preparation of Pyrido[4,3-d]pyrimidine Core
Starting Materials: 2-aminopyridine and an appropriate aldehyde.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Product: Formation of the pyrido[4,3-d]pyrimidine intermediate.
化学反应分析
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
Kinase Inhibition
Several studies have highlighted the role of this compound as a potential inhibitor of various kinases involved in cancer progression. For instance, research has demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to inhibit these kinases makes it a candidate for further development as an anticancer agent .
Neurological Disorders
The compound has been investigated for its neuroprotective properties. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or protect against neurodegeneration. Preliminary studies indicate potential efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, warranting further exploration .
Antimicrobial Activity
Research has also indicated that compounds similar to (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for the development of new antibiotics .
Case Studies
作用机制
The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 4,6-Dimethylpyrimidine
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Uniqueness
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of a pyrido[4,3-d]pyrimidine core and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
生物活性
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone is a member of the pyridopyrimidine family, which has garnered significant interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure is characterized by a pyridopyrimidine core linked to a piperazine moiety, which is thought to contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound primarily involves its role as a multikinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has been shown to inhibit several key kinases:
- CDK4/Cyclin D1 : Involved in cell cycle regulation.
- ARK5 : Associated with cancer cell survival.
- PI3K : Plays a role in cell growth and metabolism.
In vitro studies have demonstrated that the compound induces apoptosis in tumor cells at low concentrations (30–100 nM), highlighting its potential as an anticancer agent .
Antitumor Activity
The antitumor effects of this compound have been investigated across various cancer cell lines. Notably:
- Cell Lines Tested : K562 (chronic myelogenous leukemia), DU145 (prostate cancer), and HCT15 (colorectal cancer).
- Cytotoxicity Assays : Results indicated that the compound exhibited significant growth inhibition, particularly against cancer cell lines with overexpressed cyclin D1.
Cell Line | IC50 (µM) |
---|---|
K562 | 0.03 |
DU145 | 0.05 |
HCT15 | 0.30 |
These findings suggest that the compound's structure allows for selective targeting of cancerous cells while sparing normal cells .
Inhibition Profiles
Further profiling against a panel of 285 kinases revealed that the compound exhibits high selectivity for certain kinases, including:
- CDK6
- FGFR1
- PDGFRβ
This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Autoimmune Diseases : A derivative of this compound was tested for its ability to inhibit PI3Kδ, showing promise in treating autoimmune conditions by modulating immune responses .
- Cancer Models : In vivo studies using xenograft models demonstrated significant tumor regression in subjects treated with the compound compared to control groups .
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-16-4-6-17(7-5-16)13(19)18-3-2-12-11(9-18)8-14-10-15-12/h8,10H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFFRMYKFAVPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。